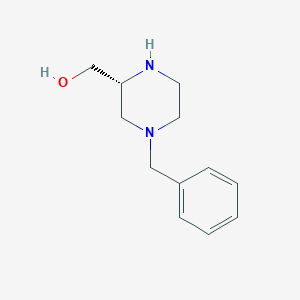
(R)-4-benzyl-2-hydroxymethylpiperazine
Descripción general
Descripción
(R)-4-benzyl-2-hydroxymethylpiperazine, also known as (R)-BHMP, is an organic compound with a variety of applications in scientific research. It is a derivative of piperazine and is a chiral molecule, meaning that it has two distinct forms that can be distinguished by their physical and chemical properties. (R)-BHMP is of particular interest to scientists due to its ability to act as a chiral template in a variety of synthetic reactions and its potential to be used as a chiral catalyst in biochemical reactions.
Aplicaciones Científicas De Investigación
(R)-BHMP has a variety of applications in scientific research. It can be used as a chiral template in a variety of synthetic reactions, as it has the ability to form a variety of chiral compounds. It can also be used as a chiral catalyst in biochemical reactions, as it has the ability to selectively catalyze the formation of one of the two enantiomers of a given compound. Additionally, (R)-BHMP can be used as a chiral ligand in asymmetric catalysis, as it is able to selectively bind to one of the two enantiomers of a given compound.
Mecanismo De Acción
The mechanism by which (R)-BHMP acts as a chiral template or catalyst is not yet understood. However, it is thought to involve the formation of a complex between the (R)-BHMP molecule and the substrate molecule, which in turn leads to the preferential formation of one of the two enantiomers of the substrate. This is thought to be due to the preferential binding of the (R)-BHMP molecule to one of the two enantiomers of the substrate, which in turn leads to the preferential formation of that enantiomer.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-BHMP are not yet fully understood. It is known to be non-toxic and non-irritating, and has been shown to have no adverse effects in laboratory animals. Additionally, it has been shown to have no effect on the activity of enzymes or other proteins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using (R)-BHMP in laboratory experiments are its low cost, ease of synthesis, and ability to selectively catalyze the formation of one of the two enantiomers of a given compound. The main limitation of using (R)-BHMP is its lack of understanding of the mechanism by which it acts as a chiral template or catalyst, as this limits its ability to be used in more complex reactions.
Direcciones Futuras
The future of (R)-BHMP research is promising. Further research into its mechanism of action could lead to the development of more efficient and selective chiral templates and catalysts. Additionally, further research into its biochemical and physiological effects could lead to its use in the development of new drugs and other therapeutic compounds. Finally, research into its potential applications in asymmetric catalysis could lead to the development of more efficient and selective catalysts for a variety of chemical reactions.
Propiedades
IUPAC Name |
[(2R)-4-benzylpiperazin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMFGDYBTJEEDP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428014 | |
| Record name | (R)-4-benzyl-2-hydroxymethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-benzyl-2-hydroxymethylpiperazine | |
CAS RN |
149715-46-8 | |
| Record name | (2R)-4-(Phenylmethyl)-2-piperazinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149715-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-benzyl-2-hydroxymethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)


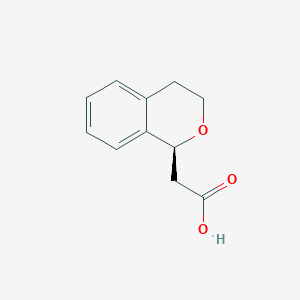
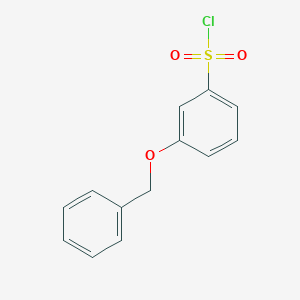
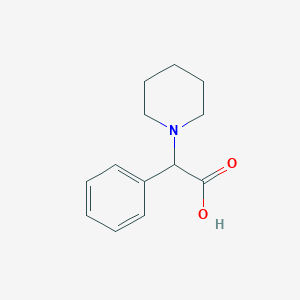
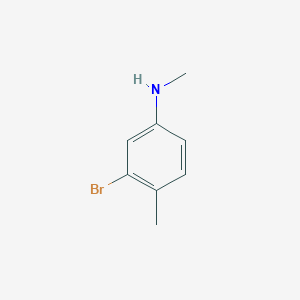
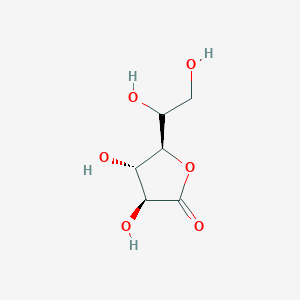
![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)
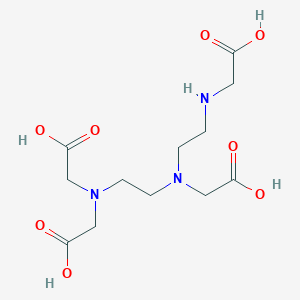
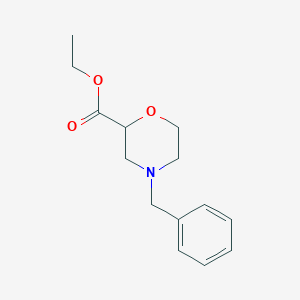

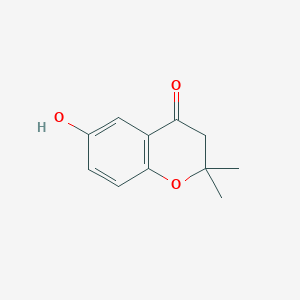
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)